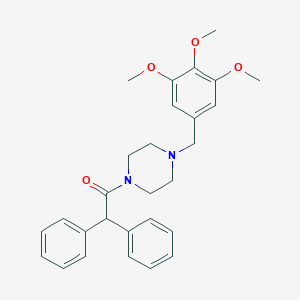
9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, also known as MEM or MEM 1414, is a chemical compound that has shown potential for use in scientific research. MEM is a bicyclic acridine derivative that has been synthesized through several methods, and its mechanism of action and biochemical effects have been studied in various experiments.
作用机制
The exact mechanism of action of 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It has been shown to inhibit the production of reactive oxygen species and reduce inflammation in the brain. This compound also appears to modulate the activity of various neurotransmitter systems, including the cholinergic and glutamatergic systems.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, this compound has been shown to have other biochemical and physiological effects. It has been found to have anti-tumor activity in several cancer cell lines, and can inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects in other tissues, such as the liver and lungs.
实验室实验的优点和局限性
One advantage of using 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione in lab experiments is its neuroprotective properties, which make it useful for studying neurodegenerative diseases and traumatic brain injury. This compound is also relatively easy to synthesize and has been shown to be safe in animal studies. However, one limitation of using this compound is its relatively low yield, which can make it expensive to produce in large quantities.
未来方向
There are several future directions for research on 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound may also have potential for use in treating traumatic brain injury and stroke. Other areas of interest include its anti-tumor activity and anti-inflammatory effects in other tissues. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
合成方法
Several methods have been used to synthesize 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, including the condensation of 4-fluorobenzaldehyde with 3,3,6,6-tetramethyl-1,5-cyclohexanedione in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 4-fluorobenzaldehyde with 1,3-cyclohexanedione in the presence of ammonium acetate and ethanol. The yield of this compound using these methods has been reported to be around 50-60%.
科学研究应用
9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has shown potential for use in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects and can reduce oxidative stress and inflammation in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
属性
分子式 |
C23H26FNO2 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
9-(4-fluorophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C23H26FNO2/c1-22(2)9-15-20(17(26)11-22)19(13-5-7-14(24)8-6-13)21-16(25-15)10-23(3,4)12-18(21)27/h5-8,19,25H,9-12H2,1-4H3 |
InChI 键 |
VNGGAUYXDIBGDU-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)F)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)F)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)


![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)

![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)




